![molecular formula C16H13N7OS B2469104 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034547-95-8](/img/structure/B2469104.png)
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole derivatives have been found to exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .Scientific Research Applications
- The π-conjugated structure of this compound makes it suitable for organic electronic devices. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Its electron-accepting properties contribute to efficient charge transport and energy conversion .
- NLO materials are essential for applications like frequency conversion, optical switching, and signal modulation. The extended π-electron system in this compound allows for efficient second harmonic generation (SHG) and other nonlinear optical effects. Researchers investigate its potential as an NLO material .
- Polymer 2, which contains a similar pyrazine-based structure, has been studied as a luminescent sensor for detecting metal ions (Cu^2+, Co^2+, and Fe^3+) in aqueous solutions. The drastic luminescence quenching observed in the presence of these ions highlights its potential for sensing applications .
- Pyrazine derivatives often exhibit biological activity. While specific studies on this compound are limited, its structural features make it interesting for further exploration. Researchers may investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug .
- The compound’s reactivity and functional groups make it useful in synthetic chemistry. For instance, it can serve as a precursor for the synthesis of other heterocyclic compounds. Catalyst-free methods have been explored for the preparation of related pyridine and quinoline derivatives .
Organic Electronics and Optoelectronics
Nonlinear Optical (NLO) Materials
Luminescent Sensors
Medicinal Chemistry
Catalysis and Synthetic Chemistry
Mechanism of Action
properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c24-16(11-1-2-13-14(9-11)22-25-21-13)19-6-8-23-7-3-12(20-23)15-10-17-4-5-18-15/h1-5,7,9-10H,6,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSWKMFVRWWFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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